molecular formula C11H22FNO3 B8704965 (S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE

(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE

Cat. No.: B8704965
M. Wt: 235.30 g/mol
InChI Key: WVKNFDYVRRJKJN-UHFFFAOYSA-N
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Description

(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE is an organic compound with the molecular formula C11H22FNO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro substituent, and a hydroxy group on a methylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted alcohol under basic conditions. One common method involves the use of tert-butyl N-hydroxycarbamate and the methanesulfonates of the respective alcohols, followed by acidic N-deprotection . The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom using strong reducing agents.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are various substituted carbamates, depending on the nucleophile used.

Scientific Research Applications

(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-TERT-BUTYL (4-FLUORO-1-HYDROXY-4-METHYLPENTAN-2-YL)CARBAMATE is unique due to its specific combination of fluoro, hydroxy, and tert-butyl groups on a methylpentane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H22FNO3

Molecular Weight

235.30 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate

InChI

InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)

InChI Key

WVKNFDYVRRJKJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)CO

Origin of Product

United States

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